molecular formula C16H12BrNO B15340465 7-Bromo-8-methyl-2-phenylquinoline-4-ol CAS No. 1189106-64-6

7-Bromo-8-methyl-2-phenylquinoline-4-ol

Cat. No.: B15340465
CAS No.: 1189106-64-6
M. Wt: 314.18 g/mol
InChI Key: IZMFOPOCXUMIBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methyl-2-phenylquinoline-4-ol typically involves multi-step organic reactions. One common method includes the bromination of 8-methyl-2-phenylquinoline-4-ol. The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methyl-2-phenylquinoline-4-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or to alter other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in an organic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-8-methyl-2-phenylquinoline-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Studied for its potential pharmacological properties, although it is not used therapeutically.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methyl-2-phenylquinoline-4-ol is not fully understood, but it is believed to interact with various molecular targets within cells. The bromine atom and the quinoline backbone may play a role in binding to specific proteins or enzymes, thereby affecting their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-2-phenylquinoline-4-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    7-Chloro-8-methyl-2-phenylquinoline-4-ol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different properties.

    7-Iodo-8-methyl-2-phenylquinoline-4-ol: Contains an iodine atom, which may affect its reactivity and interactions compared to the bromine-containing compound.

Uniqueness

7-Bromo-8-methyl-2-phenylquinoline-4-ol is unique due to the presence of the bromine atom, which can significantly influence its chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain research applications.

Properties

CAS No.

1189106-64-6

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

7-bromo-8-methyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C16H12BrNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19)

InChI Key

IZMFOPOCXUMIBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Br

Origin of Product

United States

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